2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole is a compound that features a fluorenyl group attached to a dihydroimidazole ring via a sulfanyl linkage
Preparation Methods
The synthesis of 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 9H-fluoren-9-thiol with 4,5-dihydro-1H-imidazole under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) or 1,4-dioxane and may be catalyzed by a base to enhance the reaction rate .
Chemical Reactions Analysis
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the fluorenyl group or the imidazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenyl group, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism by which 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorenyl group can interact with hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar compounds to 2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole include:
2-[(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole: This compound also features a fluorenyl group but is linked to a thiazole ring instead of an imidazole ring.
2-[(9H-Fluoren-2-yl)aryl]-1H-benzimidazole: This compound has a similar fluorenyl group but is attached to a benzimidazole ring, which affects its chemical properties and applications.
Properties
CAS No. |
64851-03-2 |
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Molecular Formula |
C16H14N2S |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylsulfanyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C16H14N2S/c1-3-7-13-11(5-1)12-6-2-4-8-14(12)15(13)19-16-17-9-10-18-16/h1-8,15H,9-10H2,(H,17,18) |
InChI Key |
CNSDECFVBCLCCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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